molecular formula C22H36N2O6 B1594874 Kryptand 222B CAS No. 31250-18-7

Kryptand 222B

Cat. No. B1594874
CAS RN: 31250-18-7
M. Wt: 424.5 g/mol
InChI Key: QXLUTPDNMOEWGG-UHFFFAOYSA-N
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Description

Kryptand 222B (CAS


Scientific Research Applications

Electrochemical Studies

Kryptand 222B exhibits significant surface activity at the interface between a mercury electrode and an aqueous solution. This has been analyzed using impedance spectroscopy, polarography, and cyclic voltammetry methods, revealing its potential in electrochemical applications. The study by Stenina and Sviridova (2007) particularly highlights its role in the electrochemical behavior at this interface (Stenina & Sviridova, 2007).

Gas Chromatographic Applications

Kryptand 222B has been utilized as a phase-transfer catalyst in gas chromatography. Chen et al. (1990) developed a method for the simultaneous determination of various anions, leveraging Kryptand 222B’s effectiveness in transferring anions from aqueous to organic phases (Chen et al., 1990).

Formation of New Kryptand Compounds

Research by Salman, Petros, and Jalhoom (1992) demonstrates the formation of a new Kryptand compound, K22C2, when Diaza-18-crown-6 reacts with dichloroethane. This indicates Kryptand 222B’s potential in creating new chemical compounds (Salman, Petros & Jalhoom, 1992).

Influence in Microemulsions

Kryptand 222B, among other macrocyclic complexes, has been found to significantly affect the electrical percolation phenomena in AOT/isooctane/water microemulsions. García‐Río et al. (1997) observed that Kryptand 222B can either hinder or favor electrical percolation depending on its concentration, suggesting its potential role in influencing the properties of microemulsion systems (García‐Río et al., 1997).

Adsorption of Kryptate Complexes

Studies by Stenina and Sviridova (2006, 2004, 2002) delve into the adsorption characteristics of Kryptand 222B complexes with various cations on mercury electrodes. Their research provides insights into the adsorption capabilities and parameters of these complexes, which can be vital for understanding their behavior in electrochemical contexts (Stenina & Sviridova, 2006; Stenina & Sviridova, 2004; Stenina, Baturina, Sviridova & Damaskin, 2002).

Complexation and Protonation Reactions

Research on the protonation reactions and complexation of alkali and alkaline earth cations in aqueous solution with cryptands, including Kryptand 222B, provides valuable information on the chemical behavior of these compounds. Dantz, Buschmann, and Schollmeyer (1998) studied the influence of benzo substituents on these reactions, contributing to our understanding of cryptand chemistry (Dantz, Buschmann & Schollmeyer, 1998).

Radiotracer Synthesis

Horti et al. (1996) demonstrated the synthesis of a radiotracer using Kryptofix® 222, highlighting Kryptand 222B's potential in the field of nuclear diagnostics and medicine (Horti, Ravert, London & Dannals, 1996).

Electoreduction Studies

Stenina and Sviridova (2004) also investigated the electroreduction of anions and silver Kryptate on a mercury electrode, providing insights into the behavior of electrochemically active Kryptate complexes (Stenina & Sviridova, 2004).

Quantitative Analysis in Radiopharmaceuticals

The quantification of Kryptofix 2.2.2 in radiopharmaceuticals by LC/MS/MS, as studied by Ma et al. (2002), underscores Kryptand 222B’s relevance in the precise analysis and validation of radiopharmaceuticals (Ma, Huang, Channing & Eckelman, 2002).

Kryptand 222B in Photogalvanic Cells

Goldstein, Jaenicke, and Levanon (1980) explored the use of Kryptand 222B in photogalvanic cells, specifically looking at the photolysis of rubidium anions, which can have implications in energy conversion technologies (Goldstein, Jaenicke & Levanon, 1980).

properties

IUPAC Name

4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUTPDNMOEWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185181
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kryptand 222B

CAS RN

31250-18-7
Record name Kryptofix 222B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CD Foley, CD Allen, K Au, C Lee… - The Journal of …, 2023 - ACS Publications
… (51) Starting structures for the M +n -BzCrypt MD simulations were provided by X-ray crystal structures for [2.2.2]benzocryptand (Kryptand 222B, PubChem) with the ions placed at the …
Number of citations: 4 pubs.acs.org

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